1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
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Overview
Description
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is a complex organic compound that features a pyrazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 4-(2-bromoethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the urea moiety.
Scientific Research Applications
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s pyrazole ring and urea moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
4-(2-bromoethyl)phenyl isocyanate: Another precursor used in the synthesis.
1-methyl-1H-pyrazole-4-yl)morpholine: A structurally similar compound with different functional groups.
Uniqueness
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is unique due to its specific combination of a pyrazole ring, phenyl group, and urea moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C20H22N4O/c1-15-5-3-4-6-18(15)23-20(25)21-13-11-16-7-9-17(10-8-16)19-12-14-22-24(19)2/h3-10,12,14H,11,13H2,1-2H3,(H2,21,23,25) |
InChI Key |
FLUVGTFZNQNKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Origin of Product |
United States |
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